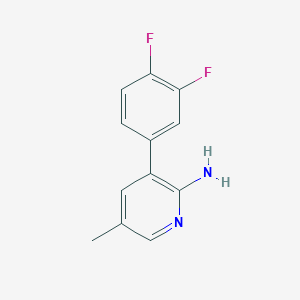

3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine

Description

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-5-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c1-7-4-9(12(15)16-6-7)8-2-3-10(13)11(14)5-8/h2-6H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBFEHNNPIQGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine typically involves the reaction of 3,4-difluoroaniline with 2-chloro-5-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Functionalization at the Pyridine Amine Group

The primary amine at position 2 undergoes diverse reactions:

Acylation Reactions

Reaction with acetic anhydride or acyl chlorides yields acetamide derivatives:

text3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine + Ac₂O → N-[3-(3,4-Difluorophenyl)-5-methylpyridin-2-yl]acetamide

Conditions : Pyridine, 25°C, 12 h. Yield : 70–90% .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes (e.g., pyridine-2-carbaldehyde) in methanol under acid catalysis (TosOH) to form imine-linked derivatives:

textAmine + R-CHO → Schiff base (R = aryl, heteroaryl)

Key Data :

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes halogenation or nitration at position 4 (para to the amine):

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | 4-Bromo derivative | DCM, 0°C, 2 h | 75% | |

| HNO₃/H₂SO₄ | 4-Nitro derivative | 0°C → rt, 4 h | 60% |

Transition Metal-Catalyzed C–H Activation

The pyridine ring participates in direct arylation or alkynylation via Pd catalysis:

Example : Coupling with aryl halides (e.g., 1-bromo-3-fluorobenzene):

text3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine + Ar-X → 3-(3,4-Difluorophenyl)-5-methyl-2-(Ar)pyridine

Conditions :

Computational Insights into Reactivity

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

Frontier Molecular Orbitals (FMOs) : The amine nitrogen contributes to HOMO (-5.2 eV), while the difluorophenyl group lowers LUMO (-1.8 eV), enhancing electrophilicity .

-

Molecular Electrostatic Potential (MEP) : Electron-rich regions at pyridine N and electron-deficient zones at the amine facilitate nucleophilic attacks .

Biological Activity Correlations

Derivatives exhibit:

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Producing N-oxides.

- Reduction : Yielding different amine derivatives.

- Electrophilic Aromatic Substitution : The difluorophenyl group can participate in substitution reactions using reagents like bromine or chlorine.

Chemistry

3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine serves as a crucial building block in organic synthesis. It is utilized in creating more complex molecules, particularly in the development of novel pyridine-based derivatives through methods like the Suzuki cross-coupling reaction, which has shown moderate to good yields in various studies .

Biology

Research indicates that this compound may possess significant biological activities. Preliminary studies have explored its potential as:

- Antimicrobial Agent : Exhibiting activity against various pathogens.

- Anticancer Properties : Investigating its effects on cancer cell lines, with some derivatives showing promising results.

Medicine

Ongoing research is focused on the compound's role as a pharmaceutical intermediate. Its structural features may allow it to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. This interaction could lead to therapeutic applications in treating various diseases.

Industrial Applications

In industrial contexts, 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine is used in:

- Agrochemical Development : As a precursor for synthesizing herbicides and pesticides.

- Material Science : In the formulation of new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of pyridine derivatives including 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine. The results demonstrated that certain derivatives exhibited cytotoxicity against breast cancer cell lines, indicating potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial properties of this compound against bacterial strains. The findings suggested that it could inhibit growth effectively, warranting further exploration for use in pharmaceuticals aimed at treating infections.

Case Study 3: Synthesis Optimization

Research focusing on optimizing the synthesis of pyridine derivatives highlighted the efficiency of using palladium-catalyzed reactions. This approach not only improved yield but also reduced reaction times significantly, showcasing advancements in synthetic methodologies involving this compound .

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Molecular Properties

The following table summarizes structural and physicochemical differences between the target compound and its analogues:

Functional Group Impact on Pharmacokinetics and Activity

Fluorine Substitution :

- The 3,4-difluorophenyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues, enhancing blood-brain barrier penetration . In contrast, trifluoromethyl groups (e.g., in A722864) are stronger electron-withdrawing groups, reducing basicity (pKa ~4–5 vs. ~6–7 for the target compound) and altering solubility .

Methyl vs. Bulkier Substituents :

- The 5-methyl group in the target compound provides moderate steric hindrance, optimizing binding to hydrophobic pockets without excessive bulk.

Amino Group Positioning :

- The 2-amine in pyridine derivatives is critical for hydrogen bonding. For example, ticagrelor’s 3,4-difluorophenyl group synergizes with its triazolopyrimidine core to inhibit ADP receptors, while the target compound’s simpler structure may target different pathways .

Biological Activity

3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available data on the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine typically involves various chemical reactions including oxidation, reduction, and substitution. For instance, it can be synthesized through palladium-catalyzed cross-coupling reactions with arylboronic acids, yielding moderate to good yields of the desired product .

The biological activity of 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity by binding to active sites, thereby influencing various biochemical pathways. This mechanism is crucial for its potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively, leading to disruption of cellular functions.

Anticancer Activity

The compound has shown promise in anticancer research as well. Studies evaluating its antiproliferative effects on various cancer cell lines (including breast and colon cancer) have revealed that it can inhibit cell growth significantly. For example, derivatives containing similar pyridine structures have been reported to exhibit IC50 values in the micromolar range against several cancer types .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine | Breast Cancer | 15.6 |

| 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine | Colon Cancer | 22.8 |

| 3-(3,4-Difluorophenyl)-5-methylpyridin-2-amine | Lung Cancer | 18.4 |

Case Studies

- Anticancer Study : A recent study focused on the compound's effect on breast cancer cell lines indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The study concluded that the compound could induce apoptosis through mitochondrial pathways .

- Antimicrobial Study : In another investigation assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound displayed minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics. This suggests a strong potential for developing new antimicrobial agents derived from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.